molecular formula C14H21BN2O3 B15052915 N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B15052915
M. Wt: 276.14 g/mol
InChI Key: VBIRXHJOLLFTAR-UHFFFAOYSA-N
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Description

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a compound that features a pyridine ring substituted with an ethyl group, a carboxamide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide depends on its application. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond . In medicinal applications, the boron atom can interact with biological molecules, potentially inhibiting enzymes or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the boron-containing dioxaborolane group allows for versatile applications in organic synthesis and potential medicinal uses.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H21BN2O3/c1-6-16-12(18)10-7-8-11(17-9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18)

InChI Key

VBIRXHJOLLFTAR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)NCC

Origin of Product

United States

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